1-Tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-Tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is an organic compound with the molecular formula C₁₂H₁₉F₂NO₅ and a molecular weight of 295.28 g/mol . This compound is part of the pyrrolidine family and is characterized by the presence of a difluoromethoxy group attached to the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate typically involves a Cu-catalyzed difluoromethylation of alcohols using 2,2-difluoro-2-(fluorosulfonyl)acetic acid . This method is scalable and has been optimized for industrial production. The reaction conditions include the use of copper catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound involves the optimization and scale-up of the synthetic route mentioned above. The process has been scaled up to produce multikilogram quantities, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
1-Tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in its reactivity and interactions. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 2-methyl 4-(trifluoromethoxy)pyrrolidine-1,2-dicarboxylate: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate: Contains an amino group instead of difluoromethoxy.
Uniqueness
1-Tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO5/c1-12(2,3)20-11(17)15-6-7(19-10(13)14)5-8(15)9(16)18-4/h7-8,10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBKIBFMXIQAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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